Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol
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Overview
Description
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol is a complex organic compound that features a combination of acetic acid and phenol derivatives This compound is notable for its unique structure, which includes a methoxyphenyl group and a diphenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with diphenylacetylene under acidic conditions to form the diphenylethenyl intermediate. This intermediate is then reacted with acetic acid in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the diphenylethenyl group.
Methacetin: Contains a methoxyphenyl group but differs in its acetamide structure.
4’-Methoxyacetophenone: Similar methoxyphenyl group but with a different functional group arrangement.
Uniqueness
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol is unique due to its combination of acetic acid, methoxyphenyl, and diphenylethenyl groups.
Properties
CAS No. |
76115-19-0 |
---|---|
Molecular Formula |
C29H26O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C27H22O2.C2H4O2/c1-29-25-18-14-23(15-19-25)27(22-12-16-24(28)17-13-22)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21;1-2(3)4/h2-19,28H,1H3;1H3,(H,3,4) |
InChI Key |
YCRQUZBEVOTWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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